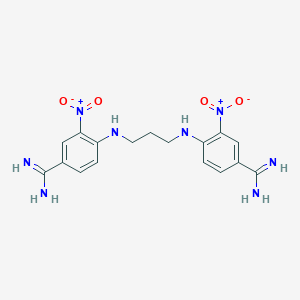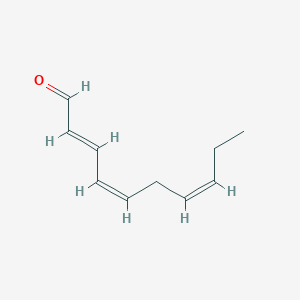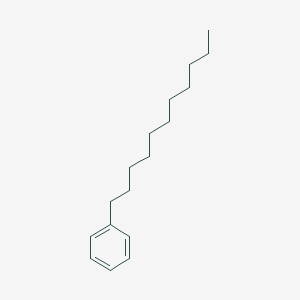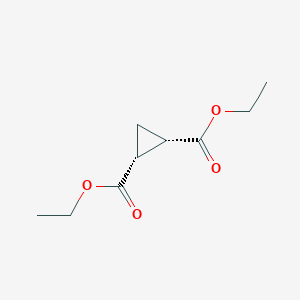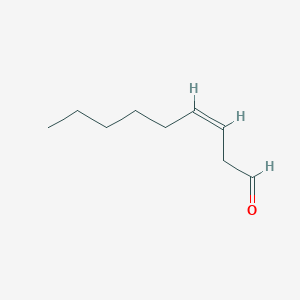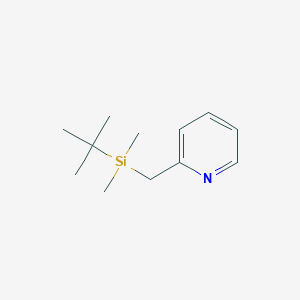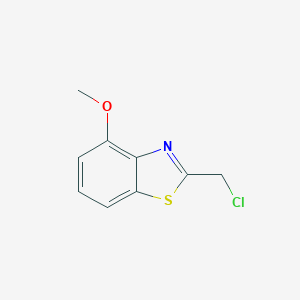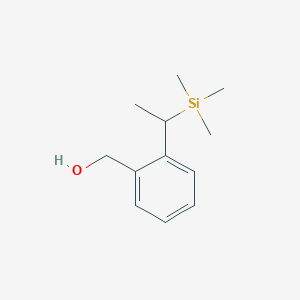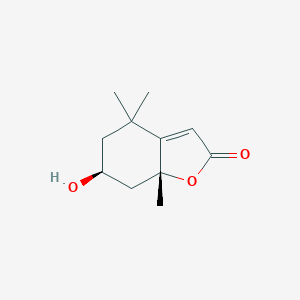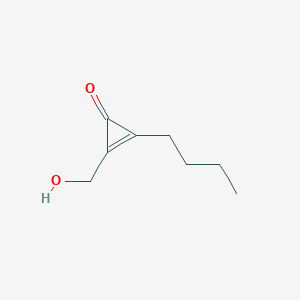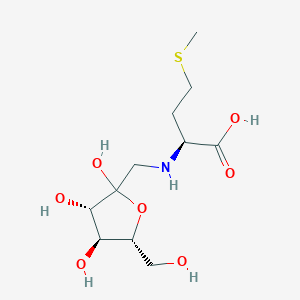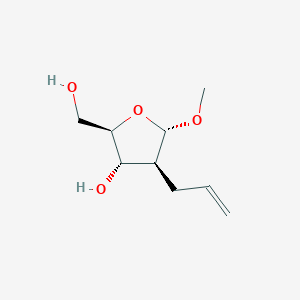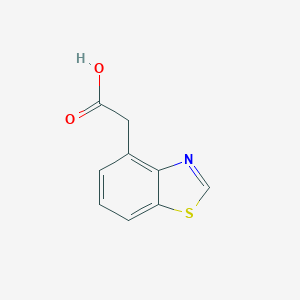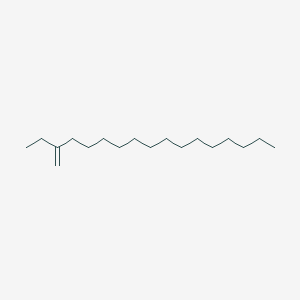
N-4-Carboxybenzylglucamine dithiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-4-Carboxybenzylglucamine dithiocarbamate, also known as CBT, is a compound that has gained attention in recent years due to its potential applications in scientific research. CBT is a dithiocarbamate derivative of glucosamine that has been shown to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-4-Carboxybenzylglucamine dithiocarbamate is not fully understood, but it is believed to work through the inhibition of various enzymes and signaling pathways. Specifically, N-4-Carboxybenzylglucamine dithiocarbamate has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response. N-4-Carboxybenzylglucamine dithiocarbamate has also been shown to inhibit the activity of other enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Effets Biochimiques Et Physiologiques
N-4-Carboxybenzylglucamine dithiocarbamate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, and has been studied for its potential as a treatment for cancer and other diseases. N-4-Carboxybenzylglucamine dithiocarbamate has also been shown to have a protective effect on the liver, and has been studied for its potential use in the treatment of liver diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-4-Carboxybenzylglucamine dithiocarbamate in lab experiments is that it is a relatively stable compound that can be easily synthesized. N-4-Carboxybenzylglucamine dithiocarbamate also exhibits a range of biochemical and physiological effects, making it a versatile compound for use in a variety of experiments. However, one limitation of using N-4-Carboxybenzylglucamine dithiocarbamate in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on N-4-Carboxybenzylglucamine dithiocarbamate. One area of interest is the development of new drugs and therapies based on the compound. N-4-Carboxybenzylglucamine dithiocarbamate has also been studied for its potential use in the treatment of liver diseases, and further research in this area could lead to new treatments for these conditions. Additionally, further research is needed to fully understand the mechanism of action of N-4-Carboxybenzylglucamine dithiocarbamate, which could lead to new insights into its potential applications in scientific research.
Méthodes De Synthèse
N-4-Carboxybenzylglucamine dithiocarbamate can be synthesized through the reaction of glucosamine with carbon disulfide and benzyl chloride. The resulting product is then treated with sodium hydroxide to form the dithiocarbamate derivative. This process yields a pure product with a high yield and purity.
Applications De Recherche Scientifique
N-4-Carboxybenzylglucamine dithiocarbamate has been shown to have a range of potential applications in scientific research. It has been studied for its potential as an antioxidant, anti-inflammatory agent, and as a potential treatment for cancer and other diseases. N-4-Carboxybenzylglucamine dithiocarbamate has also been studied for its potential use in the development of new drugs and therapies.
Propriétés
Numéro CAS |
127531-18-4 |
|---|---|
Nom du produit |
N-4-Carboxybenzylglucamine dithiocarbamate |
Formule moléculaire |
C15H21NO7S2 |
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
4-[[dithiocarboxy-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C15H21NO7S2/c17-7-11(19)13(21)12(20)10(18)6-16(15(24)25)5-8-1-3-9(4-2-8)14(22)23/h1-4,10-13,17-21H,5-7H2,(H,22,23)(H,24,25)/t10-,11+,12+,13+/m0/s1 |
Clé InChI |
FVBVEHVQVWFUKG-UMSGYPCISA-N |
SMILES isomérique |
C1=CC(=CC=C1CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=S)S)C(=O)O |
SMILES |
C1=CC(=CC=C1CN(CC(C(C(C(CO)O)O)O)O)C(=S)S)C(=O)O |
SMILES canonique |
C1=CC(=CC=C1CN(CC(C(C(C(CO)O)O)O)O)C(=S)S)C(=O)O |
Autres numéros CAS |
127531-18-4 |
Synonymes |
N-4-carboxybenzylglucamine dithiocarbamate N-CBGD N-p-carboxybenzyl-D-glucamine dithiocarbamate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



